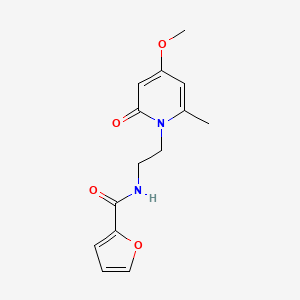

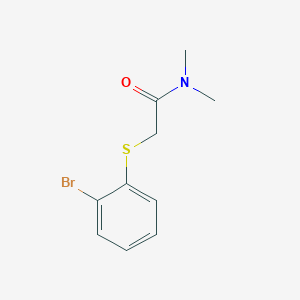

![molecular formula C18H16ClN3O3 B2630174 N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 958562-32-8](/img/structure/B2630174.png)

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinazolinone, which is a heterocyclic compound . Quinazolinones and their derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their structures confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like NMR, IR, and elemental analysis .Scientific Research Applications

Synthesis and Anticonvulsant Activity

The compound has been synthesized for evaluating its anticonvulsant activity. A study aimed at synthesizing derivatives and testing their affinity towards GABAergic biotargets using a PTZ-induced seizures model in mice. Although the synthesized substances did not show significant anticonvulsant activity, the research helped in understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation. This suggests a positive correlation between in vivo studies and in silico calculations, highlighting the methodology's potential in screening anticonvulsant drugs (El Kayal et al., 2022).

Cytotoxic Evaluation

Quinazolinone derivatives, including those similar to the targeted compound, have been studied for their cytotoxic effects against cancer cell lines. The synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their testing against MCF-7 and HeLa cell lines using MTT assay revealed that some compounds exhibited remarkable cytotoxic activity. This research demonstrates the potential of quinazolinone derivatives as anticancer agents (Hassanzadeh et al., 2019).

Antimicrobial Activity

Some quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These studies help in understanding the structure-activity relationship of quinazolinone compounds and their potential as antimicrobial agents. While the specific N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was not directly studied for antimicrobial activity, related research indicates the broad utility of quinazolinone compounds in developing new antimicrobial drugs (Kaplancıklı et al., 2012).

Corrosion Inhibition

Quinazoline derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic media. While the compound was not directly studied for this purpose, related research highlights the potential application of quinazoline derivatives in corrosion protection, demonstrating their effectiveness in reducing corrosion rates through the formation of a protective layer on metal surfaces (Kumar et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c19-13-7-5-12(6-8-13)9-10-20-16(23)11-22-17(24)14-3-1-2-4-15(14)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJFQUTZRIMUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

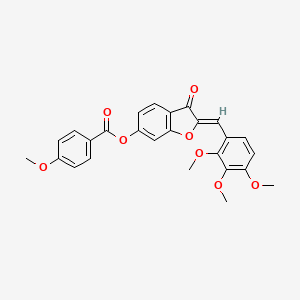

![2-(4-chlorophenoxy)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2630092.png)

![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)

![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)

![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)

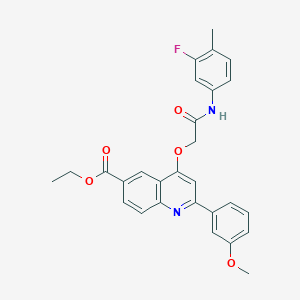

![4-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-3,4-dihydropyrazin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2630107.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)

![6-[4-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2630114.png)